N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide (CAS: 872628-51-8) is a synthetic small molecule featuring a benzodioxole moiety linked via a methylene group to an acetamide scaffold. The acetamide is further substituted with a thioether-connected 5-oxo-4,5-dihydro-1,2,4-triazin-3-yl group. This compound has a molecular formula of C₁₃H₁₂N₄O₄S and a molecular weight of 320.33 g/mol .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4S/c18-11-5-15-17-13(16-11)22-6-12(19)14-4-8-1-2-9-10(3-8)21-7-20-9/h1-3,5H,4,6-7H2,(H,14,19)(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHGWCNLAGFLFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=CC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Benzodioxolemethylamine
The benzo[d]dioxol-5-ylmethyl group is derived from piperonal (1,3-benzodioxole-5-carboxaldehyde). Piperonal undergoes reductive amination to introduce the methylamine side chain:
Procedure :
- Dissolve piperonal (10 mmol) in methanol (50 mL) and add methylamine hydrochloride (12 mmol).
- Stir at 0°C and slowly add sodium cyanoborohydride (15 mmol).
- Maintain pH 5–6 using acetic acid and stir for 12 hours at room temperature.
- Concentrate under vacuum and purify via column chromatography (ethyl acetate/hexane, 1:3) to yield benzo[d]dioxol-5-ylmethylamine as a white solid (82% yield).
Analytical Data :
Preparation of 5-Oxo-4,5-dihydro-1,2,4-triazin-3-thiol
The triazinone core is synthesized via cyclization of thiosemicarbazide intermediates:
Procedure :
- Suspend thiourea (10 mmol) and ethyl 2-cyanoacetate (10 mmol) in ethanol (30 mL).
- Add potassium hydroxide (12 mmol) and reflux at 80°C for 6 hours.
- Acidify with HCl (1M) to pH 2–3, yielding a precipitate.
- Filter and recrystallize from ethanol/water (1:1) to obtain 5-oxo-4,5-dihydro-1,2,4-triazin-3-thiol as a pale-yellow solid (75% yield).
Analytical Data :
Coupling via Thioether Formation
The final step involves alkylation of the triazinone-thiol with a bromoacetamide intermediate derived from benzodioxolemethylamine:
Procedure :
- Dissolve benzo[d]dioxol-5-ylmethylamine (5 mmol) in dry DMF (20 mL).
- Add bromoacetyl bromide (6 mmol) and triethylamine (7 mmol) at 0°C.
- Stir for 2 hours, then add 5-oxo-4,5-dihydro-1,2,4-triazin-3-thiol (5 mmol) and potassium carbonate (10 mmol).
- Heat at 60°C for 8 hours under nitrogen.
- Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (dichloromethane/methanol, 9:1) to obtain the target compound (68% yield).
Reaction Optimization :
- Solvent : DMF outperforms THF or acetone due to better solubility of intermediates.
- Temperature : Reactions below 60°C result in incomplete conversion, while higher temperatures promote hydrolysis.
Analytical Characterization
Spectroscopic Validation
N-(benzo[d]dioxol-5-ylmethyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide :
- Molecular Formula : C₁₃H₁₂N₄O₄S.
- Molecular Weight : 336.32 g/mol.
- ¹H NMR (400 MHz, DMSO-d₆) : δ 12.05 (s, 1H, NH), 7.45 (d, 1H, J = 8.0 Hz), 6.90 (d, 1H, J = 1.6 Hz), 6.80 (dd, 1H, J = 8.0, 1.6 Hz), 5.95 (s, 2H, OCH₂O), 4.40 (s, 2H, CH₂CO), 3.85 (s, 2H, CH₂N), 3.30 (s, 2H, triazinone CH₂).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 170.5 (C=O), 163.2 (triazinone C=O), 147.8 (OCH₂O), 108.5–121.3 (aromatic carbons), 40.1 (CH₂N), 38.5 (CH₂CO).
- HRMS (ESI+) : m/z 337.0801 [M+H]⁺ (calc. 337.0804).
Purity Assessment
HPLC Conditions :
- Column: C18 (4.6 × 150 mm, 5 µm).
- Mobile Phase: Acetonitrile/water (50:50) with 0.1% TFA.
- Retention Time: 6.8 minutes.
- Purity: >98% (λ = 254 nm).
Mechanistic Insights and Side Reactions
Thiol Oxidation Mitigation
The thiol group in 5-oxo-4,5-dihydro-1,2,4-triazin-3-thiol is prone to oxidation, forming disulfide byproducts. Conducting the coupling step under nitrogen and adding antioxidants (e.g., ascorbic acid) suppresses disulfide formation, improving yield from 52% to 68%.
pH-Dependent Triazinone Stability
The triazinone ring undergoes hydrolysis above pH 9, forming open-chain urea derivatives. Maintaining pH 7–8 during coupling ensures stability.
Applications and Derivatives
While the target compound’s bioactivity data remain under investigation, structural analogs demonstrate notable pharmacological profiles:
| Analog Structure | Activity | IC₅₀ | Source |
|---|---|---|---|
| N-Aryl-5-(benzo[d]dioxol-5-ylmethyl)thiazol-2-amines | Anticancer (HeLa) | 2.07 µM | |
| Thiadiazole-triazinone hybrids | EGFR inhibition | 0.89 µM |
Derivatization at the triazinone N-4 position or benzodioxole methyl group could enhance selectivity and potency.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique molecular structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs and their biological or physicochemical properties:
Table 1: Key Structural and Functional Comparisons
Structural and Functional Analysis
Core Scaffold Variations Benzodioxole vs. Benzothiazole: The target compound’s benzodioxole group (electron-rich, lipophilic) contrasts with benzothiazole in 5i/5j, which is associated with CNS penetration and anticonvulsant activity . Triazinone vs. Triazole: The 5-oxo-triazinone in the target compound may engage in hydrogen bonding or redox interactions, whereas triazole in 5i/5j enhances metabolic stability and kinase inhibition .
Substituent Impact Triazinone Modifications:
- The 4-amino-6-methyl substitution (CAS 746607-78-3) improves solubility but may reduce membrane permeability compared to the unsubstituted triazinone in the target compound .
- Trifluoroacetamido and fluoro groups (Compound 81f) increase electron-withdrawing effects, enhancing antioxidant capacity . Thioether vs.
Biological Activity Trends Antioxidant Activity: Compound 81f’s high antioxidant efficacy suggests that electron-deficient triazinones (e.g., with trifluoroacetamido) optimize radical scavenging . Anticonvulsant Activity: Fluorinated benzyl groups in 5i/5j enhance blood-brain barrier penetration, a feature absent in the target compound’s benzodioxole .
Synthetic Routes The target compound’s synthesis likely parallels methods in (oxalyl chloride-mediated coupling) and (reductive amination), though direct protocols are unspecified . tert-butylphenyl-substituted analogs () require Cs₂CO₃-mediated alkylation, indicating steric challenges in triazinone functionalization .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?
The synthesis typically involves multi-step reactions, starting with coupling the benzo[d][1,3]dioxole-methylamine moiety to a thioacetamide intermediate, followed by conjugation with the triazinone ring. Key steps include:
- Use of triethylamine as a base and DMF as a solvent to facilitate nucleophilic substitution reactions .
- Reaction monitoring via thin-layer chromatography (TLC) or HPLC to ensure intermediate purity .
- Recrystallization from ethanol/water mixtures to enhance final product purity . Yield optimization : Adjusting reaction time (2–18 hours) and temperature (room temperature to reflux) significantly impacts outcomes. For example, reflux in glacial acetic acid improves cyclization efficiency .
Q. Which analytical techniques are most reliable for characterizing this compound?
Structural confirmation requires:
- NMR spectroscopy : To verify proton environments (e.g., benzo[d][1,3]dioxole methylene protons at δ 4.2–5.0 ppm and triazinone NH signals at δ 10–12 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+ for C₁₈H₁₉N₅O₄S at m/z 401.12) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens should focus on:
- Enzyme inhibition assays : Target kinases or proteases linked to inflammatory pathways (e.g., COX-2) using fluorogenic substrates .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility testing : Use PBS (pH 7.4) or DMSO for in vitro studies to determine bioavailability thresholds .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?
Single-crystal X-ray diffraction (SC-XRD) with SHELX software is critical:
- Structure refinement : SHELXL refines anisotropic displacement parameters for heavy atoms (e.g., sulfur in the thioacetamide group) .
- Hydrogen bonding analysis : Identify interactions between the triazinone NH and carbonyl groups, which stabilize the bioactive conformation .
- Twinning detection : Use SHELXD to address data ambiguities in high-symmetry space groups .
Q. What strategies address contradictory bioactivity data across cell lines?
Discrepancies may arise from:
- Metabolic instability : Perform metabolite profiling using LC-MS to identify degradation products (e.g., hydrolysis of the thioacetamide bond) .
- Cell-specific uptake : Quantify intracellular concentrations via fluorescent tagging (e.g., BODIPY derivatives) .
- Target redundancy : Use CRISPR-Cas9 knockout models to validate specificity for triazinone-interacting proteins .
Q. How can structure-activity relationship (SAR) studies improve potency?
Key modifications include:
- Triazinone substitution : Replace the 5-oxo group with electron-withdrawing groups (e.g., Cl, NO₂) to enhance electrophilicity and target binding .
- Benzo[d][1,3]dioxole optimization : Introduce methyl or methoxy groups to the aromatic ring to modulate lipophilicity (logP) .
- Thioacetamide linker replacement : Test sulfonamide or amide analogs to improve metabolic stability .
Q. What computational methods predict binding modes with biological targets?
Combine:
- Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase) using the triazinone core as a hinge binder .
- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories, focusing on key residues (e.g., Lys745 in EGFR) .
- Pharmacophore modeling : Map electrostatic and hydrophobic features to prioritize derivatives .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported IC₅₀ values for anticancer activity?
Factors to investigate:
- Assay conditions : Compare serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (24 vs. 72 hours) .
- Compound aggregation : Perform dynamic light scattering (DLS) to detect nanoaggregates that may reduce bioactivity .
- Batch variability : Re-characterize all batches via NMR and HPLC to exclude impurities (>98% purity threshold) .
Q. Why does the compound show variable solubility in pharmacokinetic studies?
Address via:
- pH-dependent solubility : Measure solubility across pH 1–8 (simulating GI tract to plasma) .
- Co-solvent systems : Test PEG 400 or cyclodextrin formulations to enhance bioavailability .
- Salt formation : Synthesize hydrochloride or sodium salts to improve aqueous solubility .
Methodological Best Practices
Q. How to design a robust in vivo efficacy study for this compound?
Key considerations:
- Dose selection : Base on allometric scaling from in vitro IC₅₀ (e.g., 10–50 mg/kg in murine models) .
- Pharmacokinetics (PK) : Conduct LC-MS/MS plasma analysis to determine t₁/₂, Cmax, and AUC .
- Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal function (creatinine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
